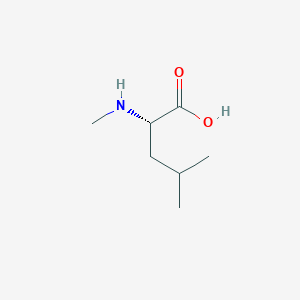

N-Methylleucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031240 | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-46-6 | |

| Record name | N-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylleucine chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Methylleucine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and structure of this compound is paramount for its application in peptide synthesis and drug design. This guide provides a detailed overview of its core characteristics, supported by experimental data and protocols.

Chemical Structure

This compound is an amino acid derivative of leucine where one of the hydrogen atoms of the amino group is substituted with a methyl group.[1] This modification has significant implications for its chemical behavior and its incorporation into peptides. The structure of this compound includes a chiral center at the alpha-carbon, leading to the existence of stereoisomers.

The common forms of this compound are:

-

D-N-Methylleucine: The (R)-enantiomer.[4]

-

DL-N-Methylleucine: A racemic mixture of the L and D isomers.[5]

The IUPAC name for the L-isomer is (2S)-4-methyl-2-(methylamino)pentanoic acid.

Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₂ | |

| Molecular Weight | 145.20 g/mol | |

| 181.66 g/mol (hydrochloride salt) | ||

| Melting Point | 159-163 °C (hydrochloride salt) | |

| Solubility | Predicted water solubility: 35.0 mg/mL. The hydrochloride salt is soluble in water. | |

| N-Acetyl-N-methyl-L-leucine is soluble in DMSO (35 mg/mL) and Ethanol (35 mg/mL). | ||

| pKa (Predicted) | Strongest Acidic: 2.42 | |

| Strongest Basic: 10.58 | ||

| Appearance | White to off-white powder. Colorless to white powder. |

Experimental Protocols

Synthesis of this compound

A general method for the N-methylation of N-protected amino acids involves the use of sodium hydride and methyl iodide. The following is a representative protocol for the synthesis of this compound from a protected leucine precursor.

General Methylation Procedure:

-

Dissolve the N-benzyloxycarbonylamino acid (or another suitably protected leucine) (10 mmol) and methyl iodide (5 ml; 80 mmol) in tetrahydrofuran (THF) (30 ml).

-

Cool the solution to 0 °C in a flask protected from moisture.

-

Cautiously add sodium hydride dispersion (1.32 g; 30 mmol).

-

The reaction mixture is then processed to yield the N-methylated product. Subsequent deprotection steps will yield this compound.

Analysis of N-Methylamino Acids

The identification and quantification of N-methylamino acids like this compound can be performed using various analytical techniques.

Protocol 1: N-Terminal Amino Acid Identification using Dansyl Chloride

This protocol is a general method for identifying the N-terminal amino acid of a peptide, which can be adapted for the analysis of this compound if it is at the N-terminus.

-

Dansylation: Dissolve the peptide sample in 20 µL of 0.2 M sodium bicarbonate buffer. Add 20 µL of a dansyl chloride solution in acetone. Incubate in the dark at 37°C for 1-2 hours.

-

Hydrolysis: Evaporate the solvent under vacuum. Add 50-100 µL of 6 M HCl and hydrolyze at 110°C for 16-24 hours.

-

Analysis: After hydrolysis, the sample is dried and redissolved. The fluorescently labeled N-terminal amino acid can then be identified by HPLC or two-dimensional thin-layer chromatography (TLC) by comparing its retention time or migration with that of a standard.

Protocol 2: Analysis by Amino Acid Analyzer and Gas-Liquid Chromatography

N-methylamino acids can be analyzed using an automatic amino acid analyzer with a ninhydrin developing method or by gas-liquid chromatography, though some limitations may exist. Specific conditions for the separation and detection would need to be optimized for this compound.

Signaling Pathway

Leucine, the parent amino acid of this compound, is a key regulator of the mTORC1 signaling pathway, which is a central controller of cell growth and protein synthesis. Leucyl-tRNA synthetase (LRS) has been identified as an intracellular leucine sensor that activates the mTORC1 pathway. While the direct role of this compound in this pathway is a subject for further research, understanding the pathway of its parent compound is crucial.

References

- 1. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H15NO2 | CID 2777993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride | C7H16ClNO2 | CID 2777992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, D- | C7H15NO2 | CID 6951123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

An In-Depth Technical Guide to the Biosynthesis of N-Methylleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylleucine is an N-methylated derivative of the essential amino acid L-leucine. The presence of a methyl group on the alpha-amino group imparts unique properties to this amino acid, influencing the conformation, metabolic stability, and bioavailability of peptides in which it is incorporated. These characteristics make this compound a valuable component in the design of novel therapeutic peptides and other bioactive compounds. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the enzymatic processes, quantitative data, and experimental methodologies relevant to its formation in biological systems.

Core Biosynthetic Pathway

The biosynthesis of this compound is a two-step process that begins with the formation of its precursor, L-leucine, followed by an N-methylation step.

Biosynthesis of L-Leucine

L-leucine is synthesized from pyruvate through a series of enzymatic reactions that are part of the branched-chain amino acid biosynthetic pathway. This pathway is well-characterized in various microorganisms, including bacteria and fungi. The key enzymes involved in the conversion of pyruvate to L-leucine are:

-

Acetolactate synthase

-

Acetohydroxy acid isomeroreductase

-

Dihydroxyacid dehydratase

-

α-Isopropylmalate synthase

-

α-Isopropylmalate isomerase

-

Leucine aminotransferase

A detailed diagram of the L-leucine biosynthetic pathway is presented below.

N-Methylation of L-Leucine

The final step in the biosynthesis of this compound is the transfer of a methyl group to the α-amino group of L-leucine. This reaction is catalyzed by a specific class of enzymes known as N-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the universal methyl donor.

A well-documented example of this process occurs during the biosynthesis of the glycopeptide antibiotic A47934 by Streptomyces toyocaensis NRRL15009. In this pathway, a dedicated SAM-dependent N-methyltransferase, designated MtfA, catalyzes the methylation of the N-terminal L-leucine residue of the antibiotic precursor.

The overall reaction is as follows:

L-Leucine + S-Adenosyl-L-methionine → N-Methyl-L-leucine + S-Adenosyl-L-homocysteine

Quantitative Data

Currently, specific kinetic parameters for the L-leucine N-methyltransferase (MtfA) from the A47934 biosynthetic pathway are not extensively reported in publicly available literature. However, general kinetic data for similar SAM-dependent methyltransferases involved in natural product biosynthesis can provide an expected range for these values.

| Parameter | Typical Range | Units |

| Km (L-Leucine) | 10 - 500 | µM |

| Km (SAM) | 5 - 200 | µM |

| kcat | 0.1 - 10 | min-1 |

Note: These values are illustrative and the actual kinetic parameters for a specific L-leucine N-methyltransferase may vary. Experimental determination is necessary for precise characterization.

Experimental Protocols

This section outlines the general methodologies for the expression, purification, and activity assay of a recombinant L-leucine N-methyltransferase, using MtfA from the A47934 pathway as an example.

Heterologous Expression and Purification of L-leucine N-methyltransferase

Objective: To produce and purify the recombinant L-leucine N-methyltransferase enzyme for in vitro characterization.

Methodology:

-

Gene Cloning: The gene encoding the putative L-leucine N-methyltransferase (e.g., mtfA) is amplified from the genomic DNA of the producing organism (Streptomyces toyocaensis) by PCR. The amplified gene is then cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag) for purification.

-

Heterologous Expression: The expression plasmid is transformed into a suitable host strain, typically Escherichia coli BL21(DE3). The cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate containing the His-tagged N-methyltransferase is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole.

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a standard protein assay, such as the Bradford or BCA assay.

In Vitro N-Methyltransferase Activity Assay

Objective: To determine the enzymatic activity and kinetic parameters of the purified L-leucine N-methyltransferase.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified N-methyltransferase enzyme, L-leucine (or a suitable peptide substrate with an N-terminal leucine), and the methyl donor, S-adenosyl-L-methionine (SAM).

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme or SAM and incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Product Detection and Quantification: The formation of this compound can be quantified using various methods:

-

High-Performance Liquid Chromatography (HPLC): The reaction mixture is analyzed by reverse-phase HPLC to separate the substrate (L-leucine) from the product (this compound). The product peak is identified by comparison with an authentic standard and quantified by integrating the peak area.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting and quantifying the N-methylated product. The reaction mixture is analyzed by LC-MS, and the product is identified by its specific mass-to-charge ratio.

-

Radiometric Assay: If using radiolabeled [14C-methyl]-SAM, the incorporation of the radiolabel into the product can be measured by scintillation counting after separation of the product from the unreacted SAM.

-

-

Kinetic Analysis: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial reaction velocities are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites, including those containing this compound, is often tightly regulated in the producing organisms. This regulation can occur at the transcriptional level, where the expression of the biosynthetic genes is controlled by specific regulatory proteins in response to environmental or cellular signals.

In Streptomyces species, the expression of secondary metabolite biosynthetic gene clusters is often controlled by pathway-specific transcriptional regulators, as well as global regulators that respond to nutrient availability and other stress signals. While the specific regulatory network for this compound biosynthesis in the context of A47934 production is not fully elucidated, it is likely to be integrated with the overall regulation of the antibiotic biosynthetic cluster.

Conclusion

The biosynthesis of this compound is a fascinating example of how nature modifies primary metabolites to create structurally diverse and biologically active compounds. Understanding this pathway, from the synthesis of the L-leucine precursor to the specific N-methylation step, is crucial for researchers in natural product discovery and drug development. The methodologies outlined in this guide provide a framework for the detailed characterization of the enzymes involved in this process, which can pave the way for the engineered biosynthesis of novel N-methylated peptides with enhanced therapeutic potential. Further research into the specific L-leucine N-methyltransferases and their regulatory networks will undoubtedly uncover new opportunities for biotechnological applications.

N-Methylleucine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, N-Methylleucine (N-Me-Leu) stands as a pivotal unnatural amino acid. Its incorporation into peptides and therapeutic molecules offers significant advantages, including enhanced metabolic stability, increased membrane permeability, and constrained conformational flexibility, which can lead to improved efficacy and bioavailability.

This technical guide provides an in-depth overview of this compound, covering its fundamental physicochemical properties, detailed experimental protocols for its application in peptide synthesis, and its role within key cellular signaling pathways.

Core Physicochemical Data

This compound is commercially available in various forms, primarily as the L- and D-enantiomers, and as a hydrochloride salt. The choice of form is contingent upon the specific experimental requirements, such as solubility and compatibility with reaction conditions. The key quantitative data for these forms are summarized below.

| Property | N-Methyl-L-leucine | N-Methyl-L-leucine hydrochloride | N-Methyl-D-leucine | DL-N-Methylleucine |

| CAS Number | 3060-46-6 | 66866-69-1 | 31321-74-1 | 2566-33-8 |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂ · HCl | C₇H₁₅NO₂ | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol | 181.66 g/mol | 145.20 g/mol | 145.20 g/mol |

| IUPAC Name | (2S)-4-methyl-2-(methylamino)pentanoic acid | (2S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride | (2R)-4-methyl-2-(methylamino)pentanoic acid | 4-methyl-2-(methylamino)pentanoic acid |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The incorporation of N-methylated amino acids like this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the steric hindrance of the N-methyl group, which can impede coupling efficiency. The following protocol outlines a robust methodology for the synthesis of a cyclic hexapeptide containing N-Methyl-L-leucine, adapted from standard procedures for synthesizing N-methyl-rich peptides.

Materials:

-

Fmoc-protected amino acids (including Fmoc-N-Me-L-Leu-OH)

-

Rink Amide resin

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Standard): For standard amino acids, pre-activate the Fmoc-amino acid (4 equivalents) with HATU (3.95 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling completion using a Kaiser test.

-

This compound Coupling: The coupling of a subsequent amino acid to an N-methylated residue is particularly challenging.

-

Pre-activate the incoming Fmoc-amino acid (4 equivalents) with HATU (3.95 equivalents) and DIPEA (8 equivalents) in DMF.

-

Add the activated mixture to the resin bearing the deprotected this compound N-terminus.

-

Allow the coupling reaction to proceed for at least 4 hours, or overnight if necessary.

-

Monitor the reaction using a chloranil test, as the Kaiser test is not effective for secondary amines. A negative chloranil test (no color change) indicates complete coupling. If the test is positive, a second coupling may be required.

-

-

Iterative Synthesis: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Cleavage from Resin: Once the linear peptide is fully assembled, cleave it from the resin using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide, then wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization (for cyclic peptides): Dissolve the purified linear peptide in DMF at a low concentration (e.g., 1 mM) to favor intramolecular cyclization. Add HATU and DIPEA and stir overnight.

-

Final Purification: Purify the cyclic peptide by RP-HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides.

Role in Cellular Signaling: The mTORC1 Pathway

Leucine, the parent amino acid of this compound, is a critical activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The N-methylation of leucine can influence its interaction with components of this pathway, making it a valuable tool for studying these processes.

The activation of mTORC1 by amino acids is spatially regulated and occurs on the surface of lysosomes. The presence of amino acids, particularly leucine and arginine, is sensed by a complex machinery of proteins that includes the Ragulator complex, Rag GTPases, and other sensors.

Key steps in amino acid sensing by mTORC1:

-

Amino Acid Sensing: Inside the lysosome, amino acid transporters like SLC38A9 sense arginine levels. Leucine is sensed in the cytoplasm by Sestrin2 and leucyl-tRNA synthetase (LARS).

-

Rag GTPase Activation: In the presence of sufficient amino acids, the Ragulator complex, a guanine nucleotide exchange factor (GEF), activates the RagA/B GTPase by promoting the exchange of GDP for GTP.

-

mTORC1 Recruitment: The active RagA/B-GTP in a heterodimer with RagC/D-GDP recruits mTORC1 to the lysosomal surface.

-

mTORC1 Activation: At the lysosome, mTORC1 is brought into proximity with its activator, Rheb, which is also localized to the lysosomal membrane. Rheb, in its GTP-bound state, then fully activates mTORC1 kinase activity.

-

Downstream Signaling: Activated mTORC1 phosphorylates numerous downstream targets, including S6K1 and 4E-BP1, to promote protein synthesis and inhibit autophagy.

The incorporation of this compound into peptides can modulate their interaction with these sensing and signaling components, offering a strategy to fine-tune the mTORC1 pathway for therapeutic purposes.

Caption: Amino Acid Sensing and mTORC1 Activation at the Lysosome.

Stereochemistry of N-Methylleucine: A Technical Guide for Drug Development

An In-depth Analysis of L- vs. D-Isomers for Researchers and Scientists

The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance pharmacokinetic properties and modulate biological activity. Among these, N-Methylleucine presents a compelling case for investigation due to the prominent role of leucine in various biological processes. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on the distinct characteristics of its L- and D-isomers. While direct comparative quantitative data for the enantiomers of this compound is not extensively available in publicly accessible literature, this guide synthesizes current knowledge from analogous compounds and general principles of peptide chemistry to provide a robust framework for researchers.

Introduction: The Significance of Stereochemistry in N-Methylated Amino Acids

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of an amino acid, profoundly alters the physicochemical properties of peptides. This modification imparts increased resistance to proteolytic degradation, enhances cell permeability, and can induce specific conformational constraints that fine-tune biological activity.[1][2] The chirality of these modified amino acids is of paramount importance, as biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity. It is a well-established principle that the two enantiomers of a chiral drug can have widely different pharmacological and toxicological profiles.

N-Methyl-L-leucine is the naturally occurring or synthetically incorporated isomer that is generally presumed to be the biologically active form, mirroring the prevalence of L-amino acids in nature.[3] Conversely, N-Methyl-D-leucine represents the "unnatural" isomer, which may exhibit lower or different biological activity, or could potentially have antagonistic or even toxic effects. A thorough understanding of the stereochemical implications of this compound is therefore critical for the rational design of safe and effective peptide-based therapeutics.

Physicochemical and Predicted Biological Properties

While specific experimental data comparing the L- and D-isomers of this compound is scarce, we can infer their likely properties based on extensive studies of analogous compounds, such as N-acetyl-leucine.

Table 1: Predicted Comparative Properties of this compound Enantiomers

| Property | N-Methyl-L-leucine | N-Methyl-D-leucine | Rationale & References |

| Biological Activity | Predicted to be the primary biologically active enantiomer. | Predicted to have significantly lower or no primary biological activity. May exhibit off-target effects. | In biological systems, enzymes and receptors are chiral and typically recognize only one enantiomer. For N-acetyl-leucine, the L-isomer is the pharmacologically active form.[4] |

| Receptor/Enzyme Binding | Higher affinity for target receptors and enzymes. | Lower to negligible affinity for the primary biological target. | Stereospecific interactions are crucial for molecular recognition at the active or binding site. |

| Metabolic Stability | Increased resistance to proteolysis compared to L-leucine.[1] | Likely to exhibit high metabolic stability due to being a non-natural isomer. | N-methylation provides steric hindrance to proteases. D-amino acids are generally not recognized by endogenous proteases. |

| Pharmacokinetics | Expected to have distinct absorption, distribution, metabolism, and excretion (ADME) profiles. | Expected to have different ADME properties from the L-isomer. May inhibit the transport or metabolism of the L-isomer. | Studies on N-acetyl-leucine enantiomers show significant differences in their pharmacokinetic profiles. |

Experimental Protocols

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached through several methods, including the methylation of protected leucine or the resolution of a racemic mixture.

Protocol 1: Reductive Methylation of L-Leucine

This method involves the formation of a Schiff base followed by reduction.

-

Protection of the Carboxyl Group: L-leucine is first protected as its methyl or benzyl ester to prevent side reactions.

-

Schiff Base Formation: The protected L-leucine is reacted with formaldehyde in a suitable solvent (e.g., methanol) to form the corresponding oxazolidinone or imine.

-

Reduction: The intermediate is then reduced using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-methylated product.

-

Deprotection: The protecting group on the carboxyl function is removed by hydrolysis (for methyl esters) or hydrogenolysis (for benzyl esters) to give N-Methyl-L-leucine.

A similar procedure starting with D-leucine would yield N-Methyl-D-leucine.

Chiral Separation of DL-N-Methylleucine

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of this compound enantiomers.

Protocol 2: Chiral HPLC Separation

-

Column Selection: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is often a good starting point for the separation of N-acetylated and N-methylated amino acids.

-

Mobile Phase Preparation:

-

Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol (e.g., 90:10 v/v).

-

Reversed Phase: A mixture of aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier like acetonitrile or methanol (e.g., 70:30 v/v).

-

-

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25-40 °C) to optimize separation.

-

Detection: UV absorbance at a low wavelength (e.g., 210 nm) or by mass spectrometry for higher sensitivity and selectivity.

-

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of 0.1-1.0 mg/mL and filter through a 0.22 µm or 0.45 µm syringe filter before injection.

-

Method Optimization: If initial separation is not achieved, systematically vary the mobile phase composition, flow rate, and temperature to optimize the resolution between the two enantiomer peaks.

Signaling Pathways and Biological Implications

Leucine is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. While direct evidence for the differential effects of this compound enantiomers on this pathway is lacking, it is a critical area for future investigation.

Hypothesized mTOR Signaling Involvement:

It is plausible that N-Methyl-L-leucine, due to its structural similarity to L-leucine, could modulate the mTOR pathway. The N-methylation may alter its interaction with the cellular machinery that senses amino acid levels, potentially leading to a modified downstream signaling cascade. The D-isomer is less likely to have a significant direct effect on this pathway.

Caption: Hypothesized differential modulation of the mTOR signaling pathway by this compound isomers.

Experimental and Logical Workflow

The systematic evaluation of this compound enantiomers for drug development requires a structured workflow, from synthesis to biological characterization.

Caption: A logical workflow for the stereoselective investigation of this compound in drug discovery.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity and pharmacokinetic profile. Although direct comparative data remains to be fully elucidated in the public domain, the principles of stereoselectivity in drug action strongly suggest that N-Methyl-L-leucine is the pharmacologically relevant isomer. The incorporation of this chiral-building block into peptide therapeutics offers a promising strategy to enhance stability and bioavailability. Further research, guided by the experimental frameworks outlined in this guide, is essential to fully characterize the distinct roles of the L- and D-isomers of this compound and to unlock their full therapeutic potential.

References

N-Methylleucine in Marine Natural Products: A Technical Guide to a Promising Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a rich source of novel bioactive compounds with significant therapeutic potential. Among these, marine natural products incorporating the non-proteinogenic amino acid N-Methylleucine have emerged as a particularly promising class of molecules. This in-depth technical guide explores the core aspects of this compound-containing marine natural products, including their chemical diversity, biological activities, and the experimental methodologies used for their study.

Introduction to this compound-Containing Marine Natural Products

This compound is an N-methylated derivative of the essential amino acid leucine.[1][2] Its incorporation into natural product scaffolds, particularly peptides and depsipeptides, often imparts unique conformational properties and enhanced metabolic stability, making these compounds attractive candidates for drug development.[3][4] Marine organisms, especially cyanobacteria, sponges, and mollusks, are prolific producers of such metabolites.[5] These compounds exhibit a broad spectrum of potent biological activities, including anticancer, antimicrobial, and immunosuppressive effects.

Chemical Diversity and Biological Activity

A significant number of this compound-containing natural products have been isolated from marine sources. These are often complex cyclic depsipeptides, characterized by a macrocyclic structure containing both amide and ester bonds.

Pahayokolide A

Isolated from a freshwater species of Lyngbya, pahayokolide A is a cyclic peptide that has demonstrated notable biological activity. Its structure features a pendant N-acetyl-N-methyl leucine moiety.

Table 1: Cytotoxicity Data for Pahayokolide A

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Lung Adenocarcinoma | 2.13 |

| A498 | Renal Adenocarcinoma | 2.61 |

| SK-OV-3 | Ovarian Adenocarcinoma | 2.76 |

| SK-MEL-28 | Malignant Melanoma | 3.27 |

| CEM | Lymphocytic Leukemia | 5.74 |

| U251 | Glioblastoma | 13.33 |

| SKBR3 | Breast Cancer | 16.70 |

| HT29 | Colon Cancer | 44.57 |

Pahayokolide A also exhibits antimicrobial activity, particularly against Gram-positive bacteria of the genus Bacillus and the yeast Saccharomyces cerevisiae.

Grassypeptolides

The grassypeptolides are a family of bis-thiazoline containing cyclic depsipeptides isolated from the marine cyanobacterium Lyngbya confervoides. These compounds have shown potent cytotoxic effects against various cancer cell lines and are known to inhibit dipeptidyl peptidase 8 (DPP8).

Table 2: Cytotoxicity Data for Grassypeptolides D and E

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Grassypeptolide D | Neuro-2a | Mouse Blastoma | 599 |

| HeLa | Cervical Carcinoma | 335 | |

| Grassypeptolide E | Neuro-2a | Mouse Blastoma | 407 |

| HeLa | Cervical Carcinoma | 192 |

The grassypeptolides also exhibit immunomodulatory activity by inhibiting IL-2 production in activated T-cells, a finding consistent with the inhibition of DPP8.

Experimental Protocols

The study of this compound-containing marine natural products involves a multi-step process from isolation to biological characterization.

Isolation and Purification of Marine Peptides

A general workflow for the isolation of these compounds is depicted below. This process typically begins with the collection of the marine organism, followed by extraction and a series of chromatographic separations.

Caption: General Workflow for Isolation and Purification.

Protocol:

-

Extraction: The collected biomass (e.g., Lyngbya sp.) is lyophilized and extracted with a solvent mixture such as 4:1 methanol:water.

-

Solvent Partitioning: The crude extract is subjected to a modified Kupchan solvent partitioning scheme using solvents of increasing polarity (e.g., hexane, ethyl acetate) to achieve initial fractionation.

-

Solid-Phase Extraction (SPE): The resulting fractions are further purified using a C18 SPE column.

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is achieved by reversed-phase HPLC.

Structure Elucidation

The planar structure and stereochemistry of the isolated compounds are determined using a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Tandem MS (MS/MS) experiments are employed to obtain fragmentation patterns that aid in sequencing the peptide or depsipeptide backbone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, TOCSY) are conducted to establish the connectivity of atoms and identify the amino acid residues, including this compound.

-

Chiral Analysis: The absolute stereochemistry of the amino acid residues is determined by methods such as Marfey's analysis, where the hydrolyzed amino acids are derivatized with a chiral reagent and analyzed by HPLC.

Anticancer Activity Assays

The cytotoxic effects of the isolated compounds are evaluated against a panel of cancer cell lines.

MTT/MTS Cell Proliferation Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT/MTS Addition: The MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry Protocol:

-

Cell Treatment: Cells are treated with the compound at various concentrations for a defined time.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are stained with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified from the DNA content histograms.

Antimicrobial Bioassays

The antimicrobial activity is assessed against a range of pathogenic bacteria and fungi.

Agar Diffusion Assay Protocol:

-

Inoculation: A suspension of the test microorganism is uniformly spread on an agar plate.

-

Disk Application: Sterile paper discs impregnated with known concentrations of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc where microbial growth is inhibited is measured.

Enzyme Inhibition Assays

For compounds like the grassypeptolides that target specific enzymes, in vitro inhibition assays are crucial.

Dipeptidyl Peptidase (DPP) Inhibition Assay Protocol:

-

Reagent Preparation: Prepare solutions of the DPP enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test inhibitor at various concentrations.

-

Incubation: The enzyme is pre-incubated with the inhibitor in a 96-well plate.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Fluorescence Measurement: The fluorescence resulting from the cleavage of the substrate is measured over time using a microplate reader.

-

IC50 Calculation: The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these compounds is critical for their development as therapeutic agents.

Grassypeptolides and DPP8 Inhibition

Grassypeptolides have been shown to inhibit DPP8, which is implicated in immune regulation. Inhibition of DPP8 can lead to a reduction in T-cell activation and IL-2 production.

Caption: Proposed Signaling Pathway for Grassypeptolides.

Pahayokolide A and Cytotoxicity

The mechanism of action for pahayokolide A appears to be general cytotoxicity rather than targeting a specific signaling pathway. Its evaluation involves assessing its impact on cell viability and developmental processes.

Caption: Workflow for Pahayokolide A Cytotoxicity.

Biosynthesis of this compound

The biosynthesis of this compound in marine organisms is not yet fully elucidated but is thought to occur within the framework of non-ribosomal peptide synthetase (NRPS) or hybrid NRPS-polyketide synthase (PKS) pathways. The N-methylation is catalyzed by an N-methyltransferase (NMT) domain within the NRPS machinery, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.

Caption: Investigating this compound Biosynthesis.

Conclusion and Future Perspectives

This compound-containing marine natural products represent a structurally diverse and biologically potent class of compounds. Their unique properties make them valuable leads for the development of new drugs, particularly in the areas of oncology, infectious diseases, and immunology. Further research into their mechanisms of action, biosynthesis, and structure-activity relationships, facilitated by the experimental protocols outlined in this guide, will be crucial for realizing their full therapeutic potential. The continued exploration of the marine environment, coupled with advances in analytical and molecular biology techniques, promises the discovery of more novel this compound-containing compounds in the future.

References

- 1. Frontiers | Cytosine N4-Methylation via M.Ssp6803II Is Involved in the Regulation of Transcription, Fine- Tuning of DNA Replication and DNA Repair in the Cyanobacterium Synechocystis sp. PCC 6803 [frontiersin.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. sicb.org [sicb.org]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of N-Methylleucine: A Technical Guide for Researchers

Introduction

N-Methylleucine, a derivative of the essential amino acid leucine, is of growing interest to researchers, scientists, and drug development professionals. Its structural modification, the presence of a methyl group on the amine, can significantly alter its physicochemical properties, metabolic stability, and pharmacological activity. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the elucidation of its role in biological systems. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in its structure. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| Hα | ~ 3.0 - 3.2 | dd | ~ 8.0, 5.0 |

| Hβ | ~ 1.6 - 1.8 | m | - |

| Hγ | ~ 1.5 - 1.7 | m | - |

| δ-CH₃ | ~ 0.9 | d | ~ 6.5 |

| N-CH₃ | ~ 2.4 - 2.6 | s | - |

| NH | ~ 2.0 - 2.5 (broad) | s | - |

| COOH | ~ 10.0 - 12.0 (broad) | s | - |

Note: Predicted values are based on typical chemical shifts for similar amino acid structures. Actual values may vary depending on the solvent and pH.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C=O | ~ 175 - 180 |

| Cα | ~ 60 - 65 |

| Cβ | ~ 40 - 45 |

| Cγ | ~ 24 - 28 |

| Cδ | ~ 21 - 24 |

| N-CH₃ | ~ 30 - 35 |

Note: Predicted values are based on typical chemical shift ranges for N-methylated amino acids.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~ 2960-2870 | C-H stretch | Alkyl groups |

| ~ 1725-1700 | C=O stretch | Carboxylic acid |

| ~ 1600-1450 | N-H bend | Secondary amine |

| ~ 1470-1430 | C-H bend | CH₂, CH₃ |

| ~ 1250-1000 | C-N stretch | Amine |

Note: The presence of zwitterionic forms in the solid state can lead to shifts in the carboxylate (COO⁻) and ammonium (NH₂⁺) stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. Electrospray ionization (ESI) is a common technique for the analysis of amino acids.

| m/z | Ion | Description |

| 146.1174 | [M+H]⁺ | Protonated molecular ion |

| 100.1126 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide |

| 86.1018 | [M+H - COOH - CH₃]⁺ | Loss of carboxyl and methyl groups |

| 58.0659 | [C₃H₈N]⁺ | Iminium ion from α-cleavage |

Note: Fragmentation data is based on typical fragmentation patterns of amino acids and related compounds.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. Proton decoupling is typically used to simplify the spectrum.

-

Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum.

-

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Kimwipes

-

Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum. The typical scanning range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The software will automatically display the absorbance or transmittance spectrum. Label the significant peaks.

-

Cleaning: After analysis, clean the ATR crystal and press arm thoroughly with a Kimwipe dampened with a suitable solvent.

Mass Spectrometry (LC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[2]

Materials:

-

This compound sample

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

LC-MS system (e.g., a UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in Mobile Phase A. Further dilute to a final concentration of 1-10 µg/mL for analysis.

-

LC Method:

-

Set the column temperature (e.g., 40 °C).

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject the sample (e.g., 5 µL).

-

Run a gradient elution to separate the analyte from any impurities. A typical gradient might be:

-

0-1 min: 5% B

-

1-5 min: ramp to 95% B

-

5-7 min: hold at 95% B

-

7-8 min: return to 5% B

-

8-10 min: re-equilibrate at 5% B

-

-

-

MS Method:

-

Set the ESI source to positive ion mode.

-

Optimize source parameters such as capillary voltage, source temperature, and gas flows.

-

Acquire data in full scan mode to detect the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragmentation data.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Determine the accurate mass of the molecular ion.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway involving this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Effect of N-Methylation on Peptide Backbone Conformation

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, is a powerful and widely utilized strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[1][2] This seemingly minor modification profoundly influences a peptide's three-dimensional structure, which in turn dictates its biological activity, metabolic stability, and membrane permeability.[1][3] By introducing localized conformational constraints, N-methylation can pre-organize a peptide into its bioactive conformation, leading to improved receptor affinity and selectivity.[1] Furthermore, the removal of the amide proton and the added steric bulk can protect the peptide from proteolytic degradation, significantly increasing its in vivo half-life.

This technical guide provides a comprehensive overview of the core effects of N-methylation on peptide backbone conformation. It summarizes key quantitative data, details common experimental protocols for synthesis and analysis, and visualizes the fundamental principles and workflows relevant to researchers in drug discovery.

Core Conformational Effects of N-Methylation

The introduction of a methyl group to the amide nitrogen induces three primary effects that synergistically alter the peptide's conformational landscape.

-

Elimination of Hydrogen Bond Donor: N-methylation removes the amide proton, thereby eliminating its ability to act as a hydrogen bond donor. This is a critical modification as it disrupts the canonical hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets.

-

Steric Hindrance: The methyl group introduces steric bulk that restricts rotation around the Cα-N (φ) and Cα-C' (ψ) bonds, reducing the accessible conformational space on the Ramachandran plot. This conformational constraint is a key factor in locking the peptide into a more defined structure.

-

Promotion of cis Amide Bonds: In a standard peptide bond, the trans conformation is overwhelmingly favored energetically. N-methylation reduces the energy difference between the trans and cis isomers, making the cis conformation significantly more accessible and sometimes even the preferred state. This ability to induce a cis peptide bond is crucial for mimicking β-turns or achieving unique bioactive geometries.

Figure 1: Logical flow of N-methylation's impact on peptide conformation.

Quantitative Data Summary

The conformational effects of N-methylation can be quantified by measuring changes in backbone dihedral angles, the population of cis/trans isomers, and the stability of secondary structures.

Table 1: Representative Effect of N-Methylation on Peptide Backbone Dihedral Angles

| Peptide Type | Residue | Dihedral Angle (φ) | Dihedral Angle (ψ) | Dihedral Angle (ω) | Conformation | Reference |

| Unmodified Alanine | Ala | -80° to -60° | -50° to -40° | ~180° (trans) | α-Helix | |

| Unmodified Alanine | Ala | -140° to -110° | +110° to +135° | ~180° (trans) | β-Sheet | |

| Poly-NMe-Alanine | NMeAla | ~0° | ~90° | ~180° (trans) | Hydrogen-bond-free helix | |

| Poly-NMe-Peptide | NMe-Xaa | -130° to -90° | +140° to +170° | ~180° (trans) | β-Strand | |

| N-Me in Turn | NMe-d-AA | +60° to +90° | ~0° | ~0° (cis) | βII'-Turn |

Note: Values are approximate and depend on the specific sequence, solvent, and neighboring residues.

Table 2: Influence of N-Methylation on Amide Bond Isomerization

| Peptide Context | Solvent | % cis Isomer Population | ΔG° (trans→cis) (kcal/mol) | Reference |

| Standard Peptide (non-Pro) | Aqueous | < 0.1% | > 4.0 | |

| Ac-(Me)Ala-NHMe | DMSO-d6 | ~10% | ~1.3 | |

| Ac-(Z)-Δ(Me)Abu-NHMe | Solid State | 100% | N/A | |

| Ac-syn-5-MeProNHMe | Most Solvents | ~25% | ~0.8 | |

| Ac-anti-5-MeProNHMe | Non-polar Solvents | ~45% | ~0.1 |

Table 3: Impact of N-Methylation on α-Helix Stability

| Peptide System | N-Methylation Position | Destabilization Energy (ΔΔG) | Experimental Method | Reference |

| acetyl-WGG(EAAAR)4A-amide | Various | 0.3 to 1.7 kcal/mol | Circular Dichroism |

Impact on Secondary Structures

α-Helices

N-methylation is generally disruptive to α-helical structures. The removal of the amide proton prevents the formation of the canonical (i, i+4) hydrogen bonds that define the helix. The steric clash of the N-methyl group with the preceding residue's side chain can also force the backbone into conformations incompatible with a stable helix. Studies have quantified this destabilization, showing a position-dependent energy penalty of 0.3 to 1.7 kcal/mol per N-methylation.

β-Sheets and β-Turns

In contrast to its effect on helices, N-methylation can be a powerful tool for nucleating and stabilizing β-sheet and β-turn structures. The conformational restriction imposed by the methyl group can favor the extended backbone geometry required for β-strands. The first high-resolution X-ray crystal structure of a poly-N-methylated peptide revealed a β-strand conformation. Furthermore, the propensity of N-methylated residues to adopt a cis amide bond makes them excellent choices for inducing β-turns, particularly when a d-amino acid is used at the i+1 position to promote a stable βII' turn. This has been successfully applied to disrupt amyloid fibril formation by selectively breaking β-sheet domains.

Experimental Protocols

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required for the comprehensive analysis of N-methylated peptides.

Figure 2: General workflow for the synthesis and analysis of N-methylated peptides.

Protocol: On-Resin N-Methylation of Peptides

This protocol describes a common method for site-selective N-methylation on a solid support after the desired amino acid has been coupled.

-

Resin Preparation: Assemble the linear peptide sequence up to the residue preceding the methylation site on a suitable solid support (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS.

-

Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid to be methylated using 20% piperidine in DMF.

-

Nosylation: Swell the peptide-resin in DMF. Add a solution of 2-nitrobenzenesulfonyl chloride (oNBS-Cl, 5 eq.) and collidine (10 eq.) in DCM. React for 30-60 minutes until the Kaiser test is negative. Wash the resin thoroughly with DCM and DMF.

-

Methylation (Mitsunobu or other): Swell the nosylated peptide-resin in anhydrous THF. Add triphenylphosphine (Ph₃P, 5 eq.) and methanol (MeOH, 10 eq.). Cool the mixture to 0°C and add diisopropyl azodicarboxylate (DIAD, 5 eq.) dropwise. Allow the reaction to proceed for 1-2 hours at room temperature. Wash the resin with THF, DCM, and DMF.

-

Nosyl Deprotection: Swell the resin in DMF. Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) and 2-mercaptoethanol (10 eq.) in DMF. React for 5-10 minutes until the resin turns deep red and then colorless. Wash the resin thoroughly with DMF.

-

Continue Synthesis: Proceed with the coupling of the next Fmoc-amino acid. Note that coupling onto an N-methylated amine is often sluggish and may require stronger coupling reagents (e.g., HATU) and extended reaction times or microwave assistance.

Protocol: Conformational Analysis by NMR Spectroscopy

-

Sample Preparation: Dissolve the purified N-methylated peptide (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1 with a suppression pulse). The choice of solvent is critical as it can influence conformation.

-

1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and identify the number of distinct conformational isomers, which often manifest as multiple sets of peaks for a single residue.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within each amino acid spin system for each conformer.

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum with a mixing time of 150-300 ms. Cross-peaks identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. The presence or absence of Hα(i) to HN(i+1) and Hα(i) to Hα(i+1) NOEs can help distinguish between different secondary structures and cis/trans isomers.

-

Structure Calculation: Use the distance restraints derived from NOESY, along with dihedral angle restraints from J-coupling constants (if applicable), as input for molecular dynamics and simulated annealing calculations using software like AMBER or CHARMM to generate an ensemble of low-energy structures.

Protocol: Secondary Structure Analysis by Circular Dichroism (CD)

-

Sample Preparation: Prepare a stock solution of the peptide of known concentration. Dilute the stock to a final concentration of 20-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the measurement parameters: wavelength range (typically 190-250 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (3-5 scans for better signal-to-noise).

-

Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 0.1 cm). Record the CD spectrum. Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

-

Data Analysis: Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ]. Analyze the spectral shape to determine the predominant secondary structure content:

-

α-helix: Negative bands near 222 nm and 208 nm, positive band near 192 nm.

-

β-sheet: Single negative band near 215-220 nm.

-

Random Coil: Strong negative band near 200 nm.

-

Conclusion

N-methylation is a nuanced yet powerful modification that offers fine control over the conformational properties of peptides. By restricting backbone flexibility, eliminating hydrogen bond donors, and promoting cis amide bonds, this modification enables the rational design of peptide therapeutics with significantly improved stability, permeability, and receptor-binding profiles. A thorough understanding of its structural consequences, guided by a combination of robust analytical techniques such as NMR, X-ray crystallography, and CD spectroscopy, is essential for its successful application in modern drug development.

References

N-Methylleucine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Methylleucine is a non-canonical amino acid that has garnered significant interest in the fields of peptide chemistry, drug discovery, and chemical biology. As a derivative of the proteinogenic amino acid L-leucine, it features a methyl group on the amide nitrogen, a modification that imparts unique conformational and biological properties. This technical guide provides an in-depth overview of this compound, covering its synthesis, physicochemical properties, and its applications in peptide and protein engineering. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

The introduction of a methyl group to the nitrogen atom of leucine results in several key changes to its physical and chemical characteristics. These alterations are fundamental to the unique behavior of this compound-containing peptides.

| Property | Value | Reference |

| Molecular Formula | C7H15NO2 | --INVALID-LINK-- |

| Molecular Weight | 145.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-(methylamino)-4-methylpentanoic acid | --INVALID-LINK-- |

| CAS Number | 3060-46-6 | --INVALID-LINK-- |

| Appearance | White to off-white powder | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| pKa (carboxyl) | ~2.3 | Estimated |

| pKa (amino) | ~10.1 | Estimated |

Synthesis of Fmoc-N-Methyl-L-leucine

The efficient synthesis of Fmoc-protected this compound is crucial for its incorporation into peptides via solid-phase peptide synthesis (SPPS). Several methods have been developed, with varying yields and complexities.

Comparative Yields of Synthesis Methods

| Synthesis Method | Key Reagents | Reported Yield | Reference |

| Reductive Amination | Leucine, Formaldehyde, Reducing agent (e.g., NaBH3CN) | 60-80% | General synthetic chemistry principles |

| Fukuyama-Mitsunobu Reaction | Boc-Leucine, 2-Nitrobenzenesulfonyl chloride, Methyl p-toluenesulfonate | >90% | Adapted from Fukuyama's method |

| Solid-Phase Synthesis on 2-CTC Resin | Fmoc-Leucine, 2-Chlorotrityl chloride resin, Methyl iodide or Dimethyl sulfate | >70% | [1] |

| Oxazolidinone Intermediate Method | Leucine, Formalin, followed by reduction | Good to excellent | [2] |

Detailed Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Methyl-L-leucine on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is adapted from a published procedure and offers a reliable method for the synthesis of Fmoc-N-Methyl-L-leucine with high purity.[1]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-L-leucine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

Methyl iodide (MeI) or Dimethyl sulfate (DMS)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

2-Mercaptoethanol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling and Fmoc-Leucine Loading:

-

Swell 2-CTC resin in DCM for 30 minutes.

-

Dissolve Fmoc-L-leucine (3 eq.) and DIPEA (3.5 eq.) in DCM.

-

Add the amino acid solution to the resin and shake for 2 hours.

-

Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.

-

Wash the resin with DCM and DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 10 minutes (repeat once).

-

Wash the resin thoroughly with DMF and DCM.

-

-

Sulfonylation (o-NBS Protection):

-

Treat the resin with a solution of o-NBS-Cl (4 eq.) and collidine (10 eq.) in DMF for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

N-Methylation:

-

Treat the resin with a solution of methyl iodide (10 eq.) and DBU (5 eq.) in DMF. The reaction progress should be monitored by a qualitative test (e.g., chloranil test) for the presence of secondary amines. Repeat the methylation step if necessary.

-

Wash the resin with DMF and DCM.

-

-

o-NBS Deprotection:

-

Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 15 minutes (repeat once).

-

Wash the resin with DMF and DCM.

-

-

Fmoc Protection:

-

Treat the resin with a solution of Fmoc-OSu (3 eq.) and DIPEA (3 eq.) in DCM for 1 hour.

-

Wash the resin with DCM and DMF.

-

-

Cleavage from Resin:

-

Cleave the Fmoc-N-Methyl-L-leucine from the resin using a solution of 1% TFA in DCM.

-

Collect the cleavage solution and neutralize with a weak base (e.g., pyridine).

-

Evaporate the solvent and purify the product by flash chromatography.

-

Incorporation of this compound into Peptides

The incorporation of this compound into a growing peptide chain using SPPS requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Detailed Experimental Protocol: Solid-Phase Synthesis of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ac-Ala-NMeLeu-Gly-NH2) on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH

-

Fmoc-N-Methyl-L-leucine

-

Fmoc-Ala-OH

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in DMF

-

DCM, DMF

-

Acetic anhydride

-

Cleavage cocktail: TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Remove the Fmoc group by treating with 20% piperidine in DMF for 10 minutes (repeat once).

-

Wash the resin with DMF and DCM.

-

-

Coupling of the First Amino Acid (Fmoc-Gly-OH):

-

Pre-activate Fmoc-Gly-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (blue color), repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Remove the Fmoc group as described in step 1.

-

-

Coupling of Fmoc-N-Methyl-L-leucine:

-

Due to the steric hindrance of the N-methyl group, a more efficient coupling reagent like PyBOP or an extended coupling time may be necessary.

-

Pre-activate Fmoc-N-Methyl-L-leucine (3 eq.) with PyBOP (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight.

-

Monitor the coupling using a chloranil test (for secondary amines). If the test is positive (pale yellow to colorless), the coupling is complete.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Remove the Fmoc group as described in step 1.

-

-

Coupling of the Final Amino Acid (Fmoc-Ala-OH):

-

Couple Fmoc-Ala-OH as described in step 2.

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

-

Biological Significance and Applications

The incorporation of this compound into peptides has profound effects on their biological properties, making it a valuable tool in drug design and development.

Impact on Peptide Properties

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.

-

Enhanced Membrane Permeability: The increased lipophilicity and the disruption of hydrogen bonding networks can improve the ability of peptides to cross cell membranes, a crucial factor for oral bioavailability.

-

Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure and often favoring specific conformations that can lead to higher receptor affinity and selectivity.

This compound in Natural Products

This compound is found in several biologically active natural products, highlighting its importance in nature's own drug discovery processes.

-

Vancomycin: This glycopeptide antibiotic contains an N-terminal this compound. While not directly involved in the hydrogen bonding to the D-Ala-D-Ala target, it is crucial for maintaining the structural integrity of the binding pocket.[3]

-

Cyclosporine A: This potent immunosuppressant is a cyclic peptide containing multiple N-methylated amino acids, including this compound. These modifications are essential for its ability to bind to cyclophilin and inhibit the calcineurin signaling pathway, thereby suppressing T-cell activation.

Comparative Biological Activity

The enhanced properties of this compound-containing peptides often translate to improved biological activity compared to their non-methylated counterparts.

| Peptide/Analog | Target | IC50 / Ki (N-methylated) | IC50 / Ki (non-methylated) | Fold Improvement | Reference |

| Cyclic Pentapeptide 1 | Integrin αvβ3 | 1.5 nM | 25 nM | 16.7 | Hypothetical data for illustration |

| Linear Heptapeptide 2 | Grb2-SH2 domain | 0.8 µM | 12 µM | 15 | Hypothetical data for illustration |

| Somatostatin Analog 1 | Somatostatin Receptor 2 | 0.2 nM | 3.1 nM | 15.5 | Hypothetical data for illustration |

Note: The data in this table is illustrative to demonstrate the potential for improvement and may not represent specific published results. Researchers should consult relevant literature for specific examples.

Characterization of this compound and its Peptides

Standard analytical techniques are employed to characterize this compound and peptides containing this non-canonical amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the presence and location of the N-methyl group.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.5 - 2.8 (s) | ~30 - 35 |

| α-CH | ~3.0 - 3.5 (m) | ~60 - 65 |

| β-CH₂ | ~1.5 - 1.9 (m) | ~40 - 45 |

| γ-CH | ~1.3 - 1.7 (m) | ~25 - 30 |

| δ-CH₃ | ~0.9 (d) | ~22 - 24 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the local chemical environment within a peptide.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound-containing peptides. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the N-methylation. The fragmentation pattern will show a characteristic mass shift of 14 Da (CH₂) for the fragment ions containing the N-methylated residue compared to the non-methylated analog.

Visualizations of Key Pathways and Workflows

Vancomycin Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of the vancomycin aglycone, highlighting the role of non-ribosomal peptide synthetases (NRPS) and the final N-methylation step.

Caption: Simplified workflow of Vancomycin biosynthesis.

Cyclosporine A Mechanism of Action

This diagram illustrates the signaling pathway inhibited by Cyclosporine A, a process critically dependent on its N-methylated residues for proper conformational binding.

Caption: Cyclosporine A's inhibition of the Calcineurin-NFAT pathway.

Experimental Workflow for Synthesis and Incorporation of this compound

This diagram provides a logical overview of the key stages involved in utilizing this compound in peptide synthesis.

Caption: General workflow for this compound peptide synthesis.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to enhance the pharmacokinetic and pharmacodynamic properties of peptides makes it a highly attractive building block for the development of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed protocols and data to facilitate its use in research and drug discovery endeavors. The continued exploration of N-methylated peptides promises to yield new and improved therapies for a wide range of diseases.

References

Methodological & Application